4-(1-Ethyl-1H-pyrazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-10(7-12-13)9-3-5-11(14)6-4-9/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYHSFVYXJRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1 Ethyl 1h Pyrazol 4 Yl Phenol and Its Chemical Analogues
Strategic Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a critical step in the synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol and related structures. Strategies have evolved from classical condensation reactions to sophisticated multi-component approaches that allow for the rapid assembly of complex molecular architectures.
Conventional Solution-Phase Synthesis Techniques
Conventional solution-phase synthesis remains a cornerstone for constructing the pyrazole nucleus. The most classic and widely utilized method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring by selecting appropriately substituted precursors. For instance, the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound is another common pathway to produce pyrazoles and their partially saturated pyrazoline counterparts. mdpi.comnih.gov
These reactions are typically performed by refluxing the reactants in a suitable organic solvent, such as ethanol (B145695). rsc.orgresearchgate.net While effective, traditional methods can require long reaction times and elevated temperatures. tandfonline.com The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls, can also be a challenge, sometimes leading to a mixture of isomeric products. researchgate.netorganic-chemistry.org
Table 1: Comparison of Conventional Solution-Phase Pyrazole Synthesis Methods This table is interactive. Users can sort columns by clicking on the headers.
| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Paal-Knorr Condensation | 1,3-Dicarbonyl compound, Hydrazine | Ethanol, Reflux | High availability of starting materials | Potential for regioisomer formation, long reaction times |
| α,β-Unsaturated Carbonyl Condensation | α,β-Unsaturated ketone/aldehyde, Hydrazine | Ethanol, Acid/Base catalyst | Access to pyrazoline intermediates | Can require harsh conditions |
| From Pyranones | Dihydro-pyranones, Hydrazine | Ethanol, Montmorillonite KSF catalyst | Good yields for specific substrates nih.gov | Limited substrate scope |
Multi-Component Reaction Design for Complex Pyrazole Systems
Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex pyrazole systems in a single, efficient step. mdpi.com MCRs combine three or more starting materials in a one-pot reaction, adhering to the principles of pot, atom, and step economy (PASE), which significantly increases synthetic efficiency and reduces waste. mdpi.com
These reactions enable the rapid assembly of highly substituted pyrazoles by forming multiple chemical bonds sequentially without isolating intermediates. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield a persubstituted pyrazole, often catalyzed by a mild and efficient catalyst like Yb(PFO)₃. beilstein-journals.org Four-component reactions, such as the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), can produce even more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov This approach is highly modular, allowing for significant structural diversity in the final products by simply varying the individual components. beilstein-journals.orgmdpi.com
Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Number of Components | Example Reactants | Resulting Structure | Key Advantages | Reference |
|---|---|---|---|---|
| Three | Aldehydes, β-Ketoesters, Hydrazines | Persubstituted Pyrazoles | High atom economy, good yields | beilstein-journals.org |
| Four | Aldehydes, Malononitrile, Hydrazine Hydrate, β-Ketoesters | Pyrano[2,3-c]pyrazoles | Rapid assembly of complex fused systems | mdpi.comnih.gov |
| Five | Thiadiazole, Aldehydes, Malononitrile, Chloro-oxobutanoate, Hydrazine Hydrate | Highly Substituted Pyrano[2,3-c]pyrazoles | High complexity from simple starting materials | mdpi.com |
Catalytic and Green Chemistry Innovations in Pyrazole Synthesis
Recent advancements in pyrazole synthesis have focused on improving sustainability and efficiency through the use of novel catalytic systems and green chemistry techniques. These innovations aim to reduce energy consumption, minimize hazardous waste, and provide access to novel chemical structures.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal catalysis has revolutionized the synthesis and functionalization of pyrazoles, enabling the formation of C-N and C-C bonds that are difficult to achieve through conventional methods.
Palladium-catalyzed reactions are particularly valuable for creating N-arylpyrazoles. The Buchwald-Hartwig amination, for example, allows for the efficient coupling of pyrazole derivatives with aryl triflates or halides. nih.govacs.orgacs.org Using specific phosphine (B1218219) ligands, such as tBuBrettPhos, enables the reaction to proceed with high yields, even for sterically hindered substrates. nih.govacs.org Furthermore, palladium catalysts can direct the functionalization of C-H bonds, providing a direct route to arylated pyrazoles without the need for pre-functionalized starting materials. nih.gov
Copper-catalyzed reactions offer an economical and effective alternative for pyrazole synthesis. rsc.org Copper(I) catalysts can facilitate the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates under mild conditions. organic-chemistry.org Copper catalysis is also employed in aerobic oxidative cyclizations and hydroamination reactions, providing access to chiral cyclopropyl (B3062369) pyrazoles with high enantioselectivity. rsc.orgnih.gov These methods are often atom-economical and align with green chemistry principles. organic-chemistry.orgrsc.org
Table 3: Overview of Transition Metal-Catalyzed Pyrazole Syntheses This table is interactive. Users can sort columns by clicking on the headers.
| Metal Catalyst | Typical Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium | C-N Cross-Coupling | Pyrazole, Aryl Triflates/Halides | Forms N-arylpyrazoles, tolerates steric hindrance nih.govacs.org |
| Palladium | C-H Arylation | Alkylpyrazoles, Aryl Iodides | Direct functionalization of C-H bonds nih.gov |
| Copper | Cycloaddition/Annulation | Phenylhydrazones, Acetylenedicarboxylates | Economical, mild conditions, good yields organic-chemistry.org |
| Copper | Asymmetric Hydroamination | Pyrazoles, Cyclopropenes | High enantioselectivity for chiral products nih.gov |
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reactants, represents a significant advancement in green chemistry. researchgate.netrsc.org These solvent-free methods drastically reduce or eliminate the need for hazardous organic solvents, leading to cleaner reaction profiles and simplified purification. researchgate.netmdpi.com
The synthesis of pyrazoles and their derivatives has been successfully achieved using mechanochemical techniques. For example, a one-pot, three-component reaction between 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate can be induced by simple grinding in a mortar and pestle to produce 4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.net Ball-milling has also been used for the (3+2)-cycloaddition of in situ-generated nitrile imines and chalcones to form pyrazoline intermediates, which are then oxidized to pyrazoles. mdpi.comnih.gov These solvent-free protocols are not only environmentally friendly but can also provide access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. tandfonline.com By using microwave irradiation to rapidly heat the reaction mixture, synthesis times can be reduced from hours to mere minutes. nih.govnih.gov This efficiency often leads to higher yields and fewer by-products compared to conventional heating methods. tandfonline.comrsc.org
The synthesis of pyrazoles is particularly amenable to microwave assistance. rsc.org The cyclization of chalcones with hydrazine derivatives to form pyrazoles can be completed in significantly less time and with better yields under microwave irradiation compared to conventional refluxing. mdpi.comnih.gov This green chemistry approach minimizes energy consumption and the use of hazardous solvents, as many reactions can be run under solvent-free conditions or in eco-friendly solvents like water. nih.govrsc.org The rapid and controlled heating provided by microwaves makes this technique ideal for high-throughput synthesis and the creation of compound libraries. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Synthesis Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Reaction Time | 10-16 hours | 30 minutes | Drastic reduction in time | mdpi.com |
| Yield | 10-25% | 75-87% | Significantly higher yields | nih.gov |
| Energy Consumption | High | Low | More energy efficient | tandfonline.com |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in water | Greener, reduced waste | nih.govrsc.org |
Metal-Free Synthetic Transformations
The development of metal-free synthetic routes is a significant focus in modern organic chemistry, driven by the need for more sustainable, cost-effective, and less toxic processes. For the synthesis of pyrazole derivatives, several metal-free methodologies have emerged, offering powerful alternatives to traditional metal-catalyzed reactions. rsc.orgacs.org
One prominent metal-free approach involves the iodine-mediated oxidative C-N bond formation. organic-chemistry.orgresearchgate.net This method allows for the regioselective synthesis of various substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. The reaction proceeds in a one-pot manner without the need to isolate less stable intermediates like hydrazones, making it a practical and eco-friendly option. organic-chemistry.org Another strategy is the catalyst-free, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to produce pyrazole-tethered thioamides, demonstrating the versatility of metal-free approaches in functionalizing the pyrazole scaffold. beilstein-journals.org
Furthermore, metal-free dehydrogenative processes have been developed. These reactions can produce key intermediates, such as benzaldehydes in situ, which then undergo cascade reactions including electrocyclization and intramolecular C–N bond formation to yield pyrazole cores. acs.org Visible light photoredox catalysis also presents a mild, metal-free pathway for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors, using air as the terminal oxidant. organic-chemistry.org
Table 1: Examples of Metal-Free Pyrazole Synthesis Conditions
| Precursors | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts | I₂-mediated, one-pot | Di-, tri-, and tetrasubstituted pyrazoles | Good | organic-chemistry.org |
| Hydrazines, Michael Acceptors | Visible light, air | Polysubstituted pyrazoles | Very good | organic-chemistry.org |
| Pyrazole Carbaldehydes, Secondary Amines, Sulfur | Catalyst-free, one-pot | Pyrazole-tethered thioamides | 53-90% | beilstein-journals.org |
**2.3. Mechanism-Driven Synthetic Pathways for Pyrazole Formation
Understanding the underlying reaction mechanisms is fundamental to developing efficient and selective synthetic routes. The formation of the pyrazole ring can be achieved through various mechanism-driven pathways, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Mechanism-Driven Synthetic Pathways for Pyrazole Formation
Vilsmeier–Haack Reaction Mechanisms
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of 4-formylpyrazoles, which are key intermediates for compounds like this compound. researchgate.netorganic-chemistry.orgigmpublication.org The reaction typically involves treating a substituted acetophenone (B1666503) hydrazone with the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). researchgate.netnih.gov
The mechanism begins with the formation of the electrophilic Vilsmeier reagent (an iminium cation) from DMF and POCl₃. organic-chemistry.orgbibliomed.org The hydrazone substrate then undergoes cyclization initiated by the Vilsmeier reagent, leading to the formation of the pyrazole ring with a formyl group at the 4-position. researchgate.netnih.gov This transformation is a powerful tool for constructing the pyrazole core and introducing a functional handle for further modifications in a single step. The reaction is generally heated for several hours to ensure completion. igmpublication.org
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings like pyrazoles and pyrazolines. tandfonline.comresearchgate.netsci-hub.se This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, while alkynes or alkenes serve as the dipolarophiles. sci-hub.se
A frequent strategy involves the in-situ generation of diazo compounds from N-tosylhydrazones. These diazo compounds then react with alkynes in a highly regioselective manner to form the pyrazole ring. scispace.com The reaction can proceed through a cascade sequence involving the 1,3-dipolar cycloaddition followed by a sigmatropic rearrangement to yield the final aromatic pyrazole product. scispace.com Sydnones, which are stable, mesoionic heterocyclic compounds, can also serve as 1,3-dipole precursors, reacting with haloalkynes to produce 1,3-diaryl-4-halo-1H-pyrazoles. nih.gov
Table 2: 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Tosylhydrazones | Terminal Alkynes | Cascade reaction | 1,3,5-Trisubstituted or 3,4,5-Trisubstituted pyrazoles | scispace.com |
| 3-Arylsydnones | 2-Aryl-1,1-dihalo-1-alkenes | Cs₂CO₃ (base) | 1,3-Diaryl-4-halo-1H-pyrazoles | nih.gov |
| Diazo compounds | Alkenes | TBAI/TBHP | Pyrazoles | researchgate.net |
Knoevenagel–Michael Cascade Reactions
Knoevenagel-Michael cascade reactions provide an efficient pathway for the synthesis of highly functionalized pyrazole derivatives, particularly 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.netnih.gov This sequence typically starts with the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as a pyrazolin-5-one, to form a benzylidene intermediate. researchgate.net
This intermediate then undergoes a Michael addition with a second equivalent of the pyrazolin-5-one. researchgate.net The resulting adduct then tautomerizes to yield the stable bis-pyrazole product. These multi-component reactions can be performed in one pot and are often promoted by a catalyst, although catalyst-free versions have also been reported. researchgate.netnih.gov Various solvents and catalysts can be employed to optimize the reaction, including environmentally benign options like baker's yeast in ethanol. pnrjournal.comresearchgate.net
Oxidative Cyclization and Dehydrogenation Processes
Oxidative cyclization and dehydrogenation represent a key strategy for the aromatization step in pyrazole synthesis, converting pyrazoline intermediates into the final pyrazole products. researchgate.net This transformation can be achieved using a variety of oxidizing agents and reaction conditions, often under metal-free protocols. organic-chemistry.orgacs.org
For instance, a tandem [3+2] cycloaddition and oxidative dehydrogenation can be catalyzed by tetrabutylammonium (B224687) iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as the primary oxidant. researchgate.net This allows for the use of alkenes without pre-installed leaving groups. Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate an oxidative coupling of hydrazones and 1,3-diarylpropenes, which then undergo a cascade cyclization to form pyrazoles. acs.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a broad range of pyrazole derivatives. organic-chemistry.org In some cases, molecular oxygen from the air can serve as a green and inexpensive oxidant in a final aromatization step. nih.gov
Rearrangement Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful tool for C-N bond formation, a crucial step in the synthesis of N-substituted heterocyclic compounds. ijacskros.com While its direct application to form the pyrazole ring itself is less common, it is highly relevant for the synthesis of precursors or for modifying existing phenolic structures to introduce nitrogen-containing substituents.
The classic Smiles rearrangement involves the conversion of phenols to anilines. ijacskros.com In a potential application related to this compound, a precursor phenol (B47542) could be converted into an N-substituted aniline (B41778) derivative through this rearrangement. More recently, variations like the Truce-Smiles rearrangement have been used in the synthesis of complex heterocycles like pyridines and pyrazines from sulfonamide precursors, showcasing the potential of rearrangement strategies in modern heterocyclic chemistry. nih.govatlas.jp
Functional Group Tolerances and Regioselectivity Considerations
The synthesis of specifically substituted pyrazoles such as this compound requires careful control over regioselectivity and consideration of the compatibility of various functional groups with the reaction conditions employed. The construction of this molecule typically involves two key strategic stages: the formation of the N-ethylated pyrazole core and the introduction of the phenol moiety at the C4-position. Success in each stage is highly dependent on the methodologies chosen, which in turn dictate the tolerance for other functional groups on the precursors.
Regioselectivity in Pyrazole Ring Formation
The classical and most direct approach to pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of an N1-ethylated pyrazole, ethylhydrazine (B1196685) would be reacted with a suitable three-carbon synthon. When using an unsymmetrical 1,3-dicarbonyl precursor, the reaction can potentially yield two regioisomers: the desired 1-ethyl- (and 3- or 5-substituted) pyrazole and the corresponding 2-ethyl isomer. The regiochemical outcome is influenced by several factors, including the steric and electronic nature of the substituents on the dicarbonyl compound, the solvent, and the pH of the reaction medium.
Studies have shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly improve regioselectivity compared to traditional protic solvents like ethanol or acetic acid. thieme-connect.com For instance, the condensation of arylhydrazine hydrochlorides with various 1,3-diketones in DMAc at room temperature proceeds with high regioselectivity, often exceeding a 99:1 ratio in favor of the isomer where the N1-aryl group is adjacent to the less sterically hindered carbonyl of the diketone precursor. thieme-connect.com Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been demonstrated to dramatically increase regioselectivity in the formation of N-methylpyrazoles, a principle that extends to other N-alkyl derivatives. conicet.gov.ar In many cases, HFIP provides almost exclusive formation of a single regioisomer. conicet.gov.ar
An alternative highly regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity and avoids the formation of isomeric mixtures common in classical syntheses. organic-chemistry.org This method is particularly effective for producing 1,3,5-trisubstituted pyrazoles. organic-chemistry.org
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Observation | Effect on Regioselectivity |
|---|---|---|
| Solvent | Use of aprotic polar solvents (e.g., DMAc, DMF) instead of protic solvents (e.g., ethanol). thieme-connect.com | High and consistent regioselectivity is achieved. thieme-connect.com |
| Solvent | Use of fluorinated alcohols (e.g., TFE, HFIP). conicet.gov.ar | Dramatically increases regioselectivity, with HFIP often providing a single isomer. conicet.gov.ar |
| Precursors | N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org | Offers complete regioselectivity. organic-chemistry.org |
| Catalyst | Iron-catalyzed reaction of diarylhydrazones and vicinal diols. organic-chemistry.org | Allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org |
Functional Group Tolerance in C-C and C-N Coupling Reactions
The introduction of the phenol group at the C4-position of the 1-ethyl-1H-pyrazole ring is typically achieved post-cyclization, most commonly via a palladium- or copper-catalyzed cross-coupling reaction. The success of this step hinges on the tolerance of the catalytic system to the functional groups present on both coupling partners. The phenol group is often masked with a protecting group, such as a methyl or benzyl (B1604629) ether, to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between a halo-pyrazole (e.g., 4-bromo-1-ethyl-1H-pyrazole) and an arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid). Modern palladium precatalyst systems, such as those using XPhos or SPhos ligands, exhibit broad functional group tolerance. rsc.orgnih.gov These reactions can proceed in the presence of various functional groups, including ethers, esters, amides, nitriles, and even other halides (e.g., chloro, fluoro). rsc.orgacademie-sciences.fr The Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles with a free N-H group, has been successfully demonstrated, indicating the robustness of these catalytic systems. nih.gov However, acidic functional groups like phenols and carboxylic acids on the boronic acid partner can inhibit the reaction. nih.gov
Chan-Lam Coupling: This copper-catalyzed C-N or C-O bond-forming reaction provides an alternative route, for instance, by coupling a pyrazole-4-boronic acid with a phenol. More relevant to the target molecule would be a C-C coupling variant or a strategy where the aryl group is introduced via a C-N coupling to form an N-arylpyrazole. asianpubs.orgresearchgate.net Chan-Lam reactions are known to be tolerant of a wide array of functional groups and are often performed under mild conditions, at room temperature, and open to the air. asianpubs.orgresearchgate.net The reaction tolerates groups such as -F, -Cl, -Br, -NMe2, -OH, and -OMe. researchgate.net
The choice of catalytic method allows for significant diversity. For instance, a general synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura coupling that tolerated electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org This was followed by an iron-catalyzed reduction of nitro groups, showcasing a sequence where multiple functional groups are compatible. rsc.org
Table 2: Functional Group Tolerance in Key Cross-Coupling Reactions for Pyrazole Arylation
| Coupling Reaction | Catalyst/Ligand System | Tolerated Functional Groups | Incompatible/Inhibitory Groups |
|---|---|---|---|
| Suzuki-Miyaura | Pd precatalysts with SPhos/XPhos ligands. nih.gov | Ethers, esters, amides, nitriles, halides (-F, -Cl), unprotected N-H on pyrazole. rsc.orgnih.govacademie-sciences.fr | Acidic groups (phenols, carboxylic acids) on the boronic acid. nih.gov |
| Chan-Lam | Cu(OAc)2, often without ligands. asianpubs.orgresearchgate.net | -F, -Cl, -Br, -NMe2, -OH, -OMe, amides, imides, carbamates. researchgate.netresearchgate.net | Generally robust, but yields can be substrate-dependent. researchgate.net |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)2 with various additives. academie-sciences.frnih.gov | Nitrile, acetyl, formyl, ester, trifluoromethoxy groups on the aryl halide. academie-sciences.fr | The directing-group strategy limits functionalization to specific positions. nih.gov |
Regioselectivity in C4-Functionalization
Achieving selective functionalization at the C4-position of the pyrazole ring is paramount. While direct C-H activation and arylation of pyrazoles is possible, controlling the site of reaction can be challenging. The inherent electronic properties of the pyrazole ring can direct electrophilic substitution or metallation to the C4-position, but this is often not selective enough.
A more reliable strategy is to use a pre-functionalized pyrazole, such as 4-bromo-1-ethyl-1H-pyrazole, as a synthetic handle for cross-coupling. This approach guarantees that the new substituent is introduced exclusively at the C4-position. An alternative advanced method involves using a "blocking group" at another position to direct the arylation. For example, an ester substituent at the C4-position has been used as a blocking group to direct palladium-catalyzed arylation to the C5-position, followed by removal of the ester. academie-sciences.fr This principle can be inverted, where substituents at C3 and C5 could potentially direct C-H activation to C4. However, the use of a C4-halogenated precursor remains the most straightforward and regiochemically unambiguous method for synthesizing 4-arylpyrazoles like the target compound. rsc.orgresearchgate.net
Comprehensive Spectroscopic and Structural Elucidation of 4 1 Ethyl 1h Pyrazol 4 Yl Phenol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.
¹H NMR Chemical Shift Analysis and Proton Environment
The ¹H NMR spectrum of pyrazole-containing compounds provides valuable information about the different types of protons present in the molecule. In derivatives of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol, the signals for the ethyl group protons typically appear in the upfield region. The methylene (B1212753) (-CH₂) protons of the ethyl group are observed as a quartet, while the methyl (-CH₃) protons appear as a triplet. nih.gov
The aromatic protons on the phenol (B47542) and pyrazole (B372694) rings resonate in the downfield region of the spectrum. The protons on the pyrazole ring often appear as singlets or doublets, depending on the substitution pattern. scirp.org For instance, in some diarylpyrazole derivatives, the pyrazole protons can be seen as singlets at δ 8.01 and 7.91 ppm. arabjchem.org The chemical shifts of the phenolic hydroxyl (-OH) proton can vary and may appear as a broad singlet. jpionline.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (-CH₃) | ~1.30 | Triplet |
| Ethyl (-CH₂) | ~4.20 | Quartet |
| Pyrazole-H | 6.5 - 8.5 | Singlet/Doublet |
| Phenolic Ar-H | 6.8 - 7.5 | Multiplet |
| Phenolic -OH | Variable | Broad Singlet |
This table provides representative chemical shift ranges. Actual values can vary based on the specific derivative and solvent used.
¹³C NMR Chemical Shift Analysis and Carbon Connectivity
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In this compound and its analogs, the carbon atoms of the ethyl group resonate at higher field strengths. chemicalbook.com
The aromatic and pyrazole ring carbons appear in the downfield region. The carbon atoms of the pyrazole ring typically show signals in the range of δ 110-150 ppm. mdpi.com The carbon attached to the phenolic hydroxyl group (C-OH) is generally observed around δ 155 ppm. arabjchem.org The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the rings. arabjchem.orgmdpi.com
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~15 |
| Ethyl (-CH₂) | ~45 |
| Pyrazole-C | 110 - 150 |
| Phenolic Ar-C | 115 - 130 |
| Phenolic C-OH | ~155 |
This table provides representative chemical shift ranges. Actual values can vary based on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating the signals of directly bonded protons and carbons. creative-biostructure.com An HSQC spectrum displays cross-peaks that connect the ¹H and ¹³C signals of each C-H bond, providing definitive assignments of the carbon resonances. researchgate.netresearchgate.net This is particularly useful for complex molecules where spectral overlap in the one-dimensional spectra can make assignments ambiguous. ipb.ptnih.gov By revealing the one-bond C-H connectivities, HSQC confirms the structural assignments made from ¹H and ¹³C NMR data. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in a molecule. mdpi.com In the spectra of this compound and its derivatives, several characteristic absorption bands are observed. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. jpionline.orgajchem-a.com The C-H stretching vibrations of the aromatic rings and the ethyl group typically appear between 2850 and 3100 cm⁻¹. mdpi.com
The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are usually found in the 1400-1650 cm⁻¹ region. scirp.orgajchem-a.com The C-O stretching vibration of the phenol group gives rise to a band around 1200-1275 cm⁻¹. d-nb.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |
| Aromatic/Pyrazole C=C, C=N | Ring Stretch | 1400 - 1650 |
| Phenolic C-O | C-O Stretch | 1200 - 1275 |
This table provides representative wavenumber ranges. Actual values can vary based on the specific derivative and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule upon interaction with light. rsc.orgagriculturejournals.cz The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. core.ac.uk
For pyrazole derivatives, the UV-Vis spectra typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and pyrazole rings. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. The presence of the phenol group can lead to shifts in the absorption maxima.
Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. core.ac.uk Many pyrazole derivatives exhibit fluorescence, and their emission spectra can provide further insights into their electronic structure and dynamics. The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure and the surrounding environment. core.ac.uk
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of newly synthesized compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound (C₁₁H₁₂N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.
In the characterization of various pyrazole derivatives, HRMS is routinely used to confirm the proposed structures. For example, the structure of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was confirmed by ESI-TOF-HRMS mdpi.com. Similarly, in a study of novel phenylaminopyrazole derivatives, HRMS (ESI/APCI) was used to identify the protonated molecular ions [M+H]⁺, with the found mass matching the calculated mass to four decimal places (e.g., calculated: 261.1346, found: 261.1344) nih.gov.
The fragmentation pattern of pyrazoles under mass spectrometry conditions provides further structural information. The fragmentation of N-alkylpyrazoles is often characterized by β-cleavage in the alkyl chain aip.org. For N-ethyl pyrazoles, the loss of a methyl radical ([M-CH₃]⁺) is a common fragmentation pathway. The pyrazole ring itself can undergo cleavage, typically involving the loss of HCN or N₂ molecules, which helps in identifying the core structure researchgate.net. A study on the fragmentation of phenylaminopyrazole isomers showed different fragmentation patterns, allowing for their distinction; one isomer showed a two-step fragmentation involving the initial loss of the ethyl group, which was not observed for the other nih.gov.
Table 3: General Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95-97% | sigmaaldrich.comcymitquimica.com |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method serves to verify the empirical formula of a synthesized molecule. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular formula.
For pyrazole derivatives, elemental analysis is a standard characterization method. In the synthesis of 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one, the calculated values (C, 60.00%; H, 4.65%; N, 10.76%) were in close agreement with the found values (C, 59.78%; H, 4.50%; N, 10.74%) mdpi.com. Similarly, for novel phenylaminopyrazole derivatives, the found elemental compositions were within ±0.4% of the calculated values, confirming their structures nih.gov. For this compound (C₁₁H₁₂N₂O), the theoretical composition is C, 70.19%; H, 6.43%; N, 14.88%. Experimental verification would be expected to yield results very close to these values.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 70.19 |
| Hydrogen | H | 6.43 |
| Nitrogen | N | 14.88 |
Chromatographic Techniques for Purity Assessment (e.g., TLC)
Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final products researchgate.net. TLC provides a rapid and simple way to separate components in a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) paperpublications.orgijpjournal.com.
In the synthesis of various pyrazole derivatives, TLC is routinely employed. For instance, in the synthesis of pyrazoline derivatives, TLC on silica gel G plates with a mobile phase of benzene (B151609):ethanol (B145695) (8:2) was used to monitor the reaction, with spots visualized under a UV lamp paperpublications.org. For other pyrazoles, different solvent systems like hexane:ethyl acetate (B1210297) (6:4) are used to determine the Rf (retention factor) value, which helps confirm the formation of the product and its purity ijpjournal.comjocpr.com. The purity of the final compound is often indicated by the presence of a single spot on the TLC plate paperpublications.org.
Table 5: Examples of TLC Systems Used for Pyrazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| Pyrazolines | Silica gel 60-120# | Benzene: Ethanol [8:2] | paperpublications.org |
| Pyrazole-4-carbaldehydes | Silica gel-G | Hexane: Ethyl acetate (6:4) | ijpjournal.com |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While a specific crystal structure for this compound is not available in the searched literature, analysis of related 4-substituted phenylpyrazole derivatives provides significant insight into its likely structural features. For example, the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid shows that the phenyl and pyrazole rings are not coplanar, with the relative orientation varying due to rotation around the C-N bond cambridge.org. In another study on 4-benzyl-1H-pyrazole, the pyrazole and phenyl moieties were organized into distinct alternating bilayers within the crystal lattice nih.goviucr.org.
A key feature in the crystal packing of pyrazole derivatives is hydrogen bonding. In structures containing a hydroxyl group, such as the carboxylic acid derivative mentioned, strong O-H···O hydrogen bonds are observed, often leading to the formation of dimeric or chain-like structures cambridge.org. In the crystal structure of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}, strong N—H⋯O hydrogen bonds link the molecules into chains iucr.org. For this compound, it is highly probable that the phenolic O-H group would act as a hydrogen-bond donor, potentially forming hydrogen bonds with the pyrazole nitrogen atom of an adjacent molecule, leading to a well-ordered supramolecular assembly.
Table 6: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol |
| Pyrazolo[4,3-c]pyridines |
| Pyranoindoles |
| N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| Phenylaminopyrazole |
| 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
| 4-benzyl-1H-pyrazole |
Determination of Molecular Conformation and Dihedral Angles
The conformation of pyrazole-containing compounds is largely defined by the dihedral angles between the pyrazole ring and its substituents. In pyrazole derivatives, the planarity of the pyrazole ring is a common feature. iucr.org However, the orientation of appended rings, such as a phenyl group, can vary significantly.
For instance, in the case of 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, the o-phenol ring and the pyrazole ring are nearly coplanar, with a dihedral angle of only 0.95 (12)°, which is attributed to the formation of an intramolecular O—H⋯N hydrogen bond. iucr.org In contrast, the phenyl ring at the 1-position is tilted by 40.81 (7)° relative to the pyrazole ring, and the aromatic ring with the nitrophenoxy substituent has a dihedral angle of 54.10 (7)° with the pyrazole ring. iucr.org
In another example, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, which has two independent molecules in its asymmetric unit, exhibits different dihedral angles. In one molecule, the angles between the central pyrazole ring and the phenyl and pyrrole (B145914) rings are 42.69 (8)° and 51.88 (6)°, respectively. In the second molecule, these angles are 54.49 (7)° and 49.61 (9)°. researchgate.net
Based on these related structures, it can be inferred that the ethyl group in this compound will adopt a conformation that minimizes steric hindrance, while the phenol ring's orientation relative to the pyrazole ring will be influenced by the potential for intermolecular hydrogen bonding in the crystal lattice.
Analysis of Intermolecular Interactions (e.g., C-H...π, C-H...O Hydrogen Bonds, π-π Stacking)
Intermolecular interactions play a crucial role in the solid-state architecture of pyrazole derivatives. Hydrogen bonding is a predominant feature, often involving the pyrazole nitrogen atoms and hydroxyl groups of phenolic substituents.
A pertinent example is the crystal structure of 1,7'-bis[4-(3-methyl-2,3-dihydro-pyrazol-1-yl)phenol]-1,4,7-trioxaheptane. In this compound, intermolecular O–H···N hydrogen bonds are observed, linking the molecules into a large 36-atom macro-ring. asianpubs.orgasianpubs.org This structure is further stabilized by C–H···O hydrogen bonds, which connect these macro-rings into a one-dimensional beaded chain. asianpubs.orgasianpubs.org
In addition to conventional hydrogen bonds, weaker interactions such as C-H...π and π-π stacking are also significant. In the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, tetramers formed by O—H⋯N hydrogen bonds are further linked into layers through pairwise C—H⋯π interactions. researchgate.net Similarly, slipped parallel π–π interactions are observed in the crystal packing of 2-methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, with intercentroid distances of 3.729 (1) Å and 3.831 (1) Å between inversion-related rings. iucr.org
Investigation of Tautomeric Forms in Crystalline State
Tautomerism is a well-documented phenomenon in pyrazole chemistry, with the equilibrium between different forms being influenced by substituents and the surrounding environment (solvent or solid state). globalresearchonline.netbeilstein-journals.org For pyrazoles with a hydroxyl group, the most common tautomeric forms are the pyrazol-ol and pyrazolone (B3327878) forms.
X-ray crystallography is a definitive method for determining the tautomeric form present in the crystalline state. For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state. researchgate.net This preference for the pyrazol-ol form in the solid state is often driven by the formation of stable hydrogen-bonded dimers or larger aggregates. researchgate.netnih.gov
In the case of 4-bromo-1H-pyrazoles, where a bromine atom is at the 3(5)-position, the 3-bromo tautomer is consistently found to be the one present in the solid state. asianpubs.org Computational studies, such as DFT calculations, can also provide insights into the relative stabilities of different tautomers and often corroborate experimental findings from X-ray diffraction. asianpubs.org
Given that this compound has a hydroxyl group on the phenyl ring rather than directly on the pyrazole ring, the prototropic tautomerism of the pyrazole ring itself is not a primary consideration as the nitrogen atoms are substituted. However, if the ethyl group were on a different nitrogen, annular tautomerism would be possible. For the title compound, the phenolic hydroxyl group is the primary site for proton exchange, but this does not represent tautomerism of the heterocyclic ring.
Crystal Packing and Network Formation
The crystal packing of pyrazole derivatives is dictated by the interplay of the various intermolecular interactions discussed previously. The formation of supramolecular architectures, such as chains, sheets, and three-dimensional networks, is a common occurrence.
The crystal structure of 1,7'-bis[4-(3-methyl-2,3-dihydro-pyrazol-1-yl)phenol]-1,4,7-trioxaheptane provides a compelling model for the potential crystal packing of this compound. In this analog, the combination of O–H···N and C–H···O hydrogen bonds leads to the formation of one-dimensional beaded chains. asianpubs.orgasianpubs.org
In other pyrazole derivatives, different packing motifs are observed. For instance, in 2-methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, inversion dimers are formed through pairs of O—H···N hydrogen bonds, and these dimers are then linked by C—H···O hydrogen bonds to form slabs. iucr.org The crystal packing of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves the formation of layers of hydrogen-bonded tetramers. researchgate.net
These examples highlight the diversity of crystal packing arrangements that can be adopted by pyrazole derivatives, driven by the specific functional groups present and the resulting intermolecular forces. For this compound, it is anticipated that the crystal structure will be characterized by a well-defined network of hydrogen bonds, leading to a stable and ordered crystalline lattice.
Theoretical and Computational Investigations of 4 1 Ethyl 1h Pyrazol 4 Yl Phenol and Analogues
Quantum Chemical Calculations
DFT has become a standard method for investigating the molecular characteristics of various chemical systems, including pyrazole (B372694) derivatives. researchgate.netbohrium.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules.
DFT studies on 4-(1-Ethyl-1H-pyrazol-4-yl)phenol and its analogues typically employ hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve reliable results for geometry and electronic properties. nih.govbibliotekanauki.plnih.gov These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions. tandfonline.com
The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For pyrazole derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. nih.govtandfonline.com
In the case of this compound, the structure consists of a phenol (B47542) ring linked to a pyrazole ring. The ethyl group is attached to one of the nitrogen atoms of the pyrazole ring. Conformational analysis would involve exploring the rotational barriers around the single bond connecting the two aromatic rings and the orientation of the ethyl group. Studies on similar bi-aryl systems reveal that while the individual rings are planar, there is often a non-zero dihedral angle between them to minimize steric hindrance. The most stable conformer's geometry is then used for subsequent calculations of electronic properties. researchgate.net
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netresearchgate.net
For analogues of this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often distributed over the pyrazole ring and the adjacent substituent. tandfonline.comresearchgate.net This separation of FMOs indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. bibliotekanauki.pltandfonline.com The energy gap can be tuned by changing substituents on the aromatic rings. bohrium.com
Below is a table of representative HOMO-LUMO energy gaps for various pyrazole analogues, calculated using DFT methods.
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylate | - | - | 3.38 | bohrium.com |
| Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate | - | - | 3.38 | bohrium.com |
| (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen 1-(2H)-one | - | - | - | tandfonline.com |
| 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | 4.22 | researchgate.net |
| (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol | -5.87 | -1.82 | 4.05 | tandfonline.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govtandfonline.com The MEP surface displays regions of different electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated on the phenolic oxygen atom and the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. These are the most likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net
Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation. chemrxiv.org The MEP analysis provides a visual guide to the molecule's reactivity and its potential non-covalent interactions. bohrium.comchemrxiv.org
Natural Bonding Orbital (NBO) analysis provides detailed insight into the delocalization of electron density, charge transfer, and hyperconjugative interactions within a molecule. nih.govnih.goveurjchem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions.
In this compound and its analogues, significant NBO interactions are expected to contribute to molecular stability. tandfonline.com These include:
π → π* interactions: Delocalization of electrons between the pyrazole and phenol rings, which is fundamental to the conjugated system.
Lone Pair → π* interactions: Delocalization of lone pair electrons from the phenolic oxygen and pyrazole nitrogens into the antibonding π-orbitals of the aromatic rings.
For example, in a related phenol-containing structure, a significant stabilization energy of 22.17 kcal/mol was calculated for a π(C-C) → π*(C-N) interaction, highlighting the strong electronic communication within the conjugated system. tandfonline.com NBO analysis confirms the delocalization patterns suggested by FMO and MEP analyses and quantifies the strength of these intramolecular interactions. researchgate.net
The distribution of electron charges on individual atoms, often calculated using methods like Mulliken population analysis, provides further detail on the electronic structure. nih.govtandfonline.com This analysis quantifies the electronic effects of different functional groups and helps to explain the molecule's dipole moment and reactivity.
For this compound, the charge distribution analysis would likely show:
The highest negative charges on the electronegative oxygen and nitrogen atoms.
Positive charges on the hydrogen of the hydroxyl group and the carbon atom attached to the oxygen.
The specific charge values depend on the computational method used but consistently reveal the polarity of different bonds within the molecule. eurjchem.com
This information complements the MEP analysis by assigning numerical values to the charge distribution, reinforcing the identification of electrophilic and nucleophilic centers within the molecule. nih.govresearchgate.net
Ab Initio Methods for Relative Stability and Structural Properties
Ab initio quantum chemistry methods are foundational to computational studies, deriving results from first principles without reliance on empirical parameters. These methods are crucial for determining the fundamental structural properties and relative stability of molecules like this compound.
The process typically begins with a conformational analysis to identify the most stable three-dimensional arrangement of the atoms. For a molecule with rotatable bonds, such as the ethyl group attached to the pyrazole ring, multiple conformers can exist. Methods like the Hartree-Fock (HF) method can be used to perform initial geometry optimizations and map the potential energy surface by systematically rotating these bonds. More advanced and accurate methods, particularly Density Functional Theory (DFT), are then employed to refine the energies and geometries of the located conformers. Theoretical studies on similar heterocyclic systems have successfully used DFT to justify the predominance of specific tautomers and conformers in solution and the solid state. nih.gov
For instance, in a computational study on a complex coumarin (B35378) derivative, the HF method was initially used to identify fifteen stable conformers, after which the most stable conformer was selected for more detailed analysis using DFT with larger basis sets. sigmaaldrich.com This hierarchical approach ensures that the global minimum on the potential energy surface is likely found, representing the most probable structure of the molecule under investigation.
Once the most stable conformer is identified, its structural parameters, such as bond lengths, bond angles, and dihedral angles, are calculated. These theoretical values can be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model. For pyrazole derivatives, DFT calculations have been shown to accurately reproduce experimentally determined bond lengths and angles, including those within the pyrazole ring itself. chemspider.com The calculated geometric parameters provide a detailed picture of the molecule's architecture, which is the basis for predicting its other chemical and physical properties.
Prediction of Physical and Chemical Properties from Computational Data
Building upon the optimized molecular structure, computational methods can predict a wide array of physical and chemical properties. These predictions are invaluable for assessing a molecule's potential for specific applications, such as in nonlinear optics or as a pharmacologically active agent, often before committing to synthetic efforts.
Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical frequency conversion and high-speed information processing. sigmaaldrich.com Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high molecular asymmetry are promising candidates for NLO materials. The NLO response of a molecule is primarily described by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). bldpharm.com
Computational chemistry, particularly DFT, is a standard tool for predicting these properties. uni.lu Theoretical investigations on various phenol and pyrazole derivatives have shown that these structural motifs can contribute to significant NLO responses. bldpharm.comuni.lu The combination of the electron-donating phenol group and the π-electron system of the pyrazole ring in this compound suggests it may possess notable NLO properties.
The key parameters calculated are:
Polarizability (α): The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The measure of the second-order, or nonlinear, response to a strong applied electric field. This is the key property for second-harmonic generation.
Computational studies on analogous heterocyclic compounds often use DFT functionals like B3LYP or CAM-B3LYP to calculate these values. uni.lu For example, studies on other pyrazole derivatives have demonstrated that functionalization can lead to high hyperpolarizability values, indicating their potential as NLO materials. chemspider.com The predicted values for this compound would be benchmarked against known NLO materials like urea (B33335) or p-nitroaniline to assess its potential. bldpharm.com
Table 1: Key Parameters for Nonlinear Optical (NLO) Properties
| Parameter | Symbol | Description |
| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. |
| Mean Polarizability | α or <α> | Describes the linear response of the electron cloud to an electric field. |
Computational Descriptors for Molecular Characteristics (e.g., TPSA, LogP, Rotatable Bonds, H_Acceptors/Donors)
A set of molecular descriptors can be calculated to predict the physicochemical properties of a compound, which are particularly important in fields like medicinal chemistry for assessing "drug-likeness". These descriptors can be readily computed from the 2D or 3D structure of the molecule. While pre-calculated values for this compound are not available in major public databases, the significance of these descriptors is well-established.
Table 2: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Formula | C₁₁H₁₂N₂O | Confirmed from chemical supplier data. |
| Molecular Weight | 188.23 g/mol | Confirmed from chemical supplier data. |
| Topological Polar Surface Area (TPSA) | Not available | TPSA is the sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, with values ≤ 140 Ų often considered favorable for cell permeability. |
| LogP (Octanol-Water Partition Coefficient) | Not available | LogP is a measure of a molecule's lipophilicity (oil-loving) or hydrophilicity (water-loving). It affects how a compound distributes in the body. For oral drugs, a LogP value of ≤ 5 is often desired (Lipinski's Rule). sigmaaldrich.com |
| Number of Rotatable Bonds | Not available | This counts the number of bonds that can freely rotate. A lower number (typically ≤ 10) is associated with better oral bioavailability. sigmaaldrich.com |
| Hydrogen Bond Acceptors | Not available | The number of atoms (usually N or O) that can accept a hydrogen bond. Lipinski's Rule suggests a value of ≤ 10. sigmaaldrich.com |
| Hydrogen Bond Donors | Not available | The number of atoms (usually NH or OH groups) that can donate a hydrogen bond. Lipinski's Rule suggests a value of ≤ 5. sigmaaldrich.com |
These descriptors are often used collectively in rules-based filters, such as Lipinski's Rule of Five, to quickly assess whether a compound is likely to be an orally active drug. sigmaaldrich.com For example, TPSA is a critical parameter for predicting intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors, along with LogP, governs the solubility and permeability of a compound through biological membranes. The number of rotatable bonds influences conformational flexibility and binding to target proteins.
Structure Activity Relationship Sar and Ligand Design Principles for Pyrazole Derivatives
Systematic Structural Modifications and Their Impact on Molecular Function
The biological activity of pyrazole (B372694) derivatives can be significantly altered by systematic modifications to their core structure. The pyrazole scaffold is particularly amenable to such modifications, allowing for a thorough exploration of the SAR. nih.gov Key positions for modification include the N-1, C-3, C-4, and C-5 positions of the pyrazole ring, as well as any appended functional groups. nih.gov
For instance, in the context of meprin α and meprin β inhibitors, the 3,5-diphenylpyrazole (B73989) scaffold has been a promising starting point. nih.gov Initial studies revealed that the unsubstituted 3,5-diphenylpyrazole already exhibited high potency against meprin α. nih.gov Systematic modifications at these positions were then conducted to explore the SAR. Introduction of smaller groups like methyl or larger benzyl (B1604629) groups at the 3(5)-position led to a decrease in inhibitory activity, while a cyclopentyl moiety maintained similar activity to the parent diphenyl compound. nih.gov
N-substitution on the pyrazole ring also plays a crucial role in modulating biological activity. In the same study on meprin inhibitors, the introduction of lipophilic moieties such as a methyl or phenyl group at the N-1 position of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov This highlights that even seemingly minor structural changes can have a profound impact on molecular function.
Furthermore, the modification of natural products with pyrazole structures has been shown to enhance their pharmacological activity. researchgate.net This approach leverages the inherent biological activity of the natural product and the versatile nature of the pyrazole scaffold to create novel derivatives with improved properties. researchgate.net
Correlation of Substituent Position and Nature with Observed Chemical and Biological Effects
The position and electronic nature of substituents on the pyrazole ring and its appendages are critical determinants of a compound's chemical and biological profile. ijrpr.com The pyrazole ring itself has distinct electronic properties, with the two nitrogen atoms creating regions of differing electron density. mdpi.com This influences how the molecule interacts with its biological target.
The orientation of electrophilic substitution is typically at the 4-position due to the deactivating effect of the pyridine-like nitrogen atom. ajptonline.com The nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the basicity and acidity of the pyrazole ring. encyclopedia.pub For example, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. encyclopedia.pub
In the development of meprin β inhibitors, it was observed that the introduction of acidic substituents generally increased the inhibitory activity. nih.gov This finding aligns with the known preference of meprin β for acidic substrates. nih.gov Conversely, the activity against meprin α was only slightly affected by these modifications. nih.gov This demonstrates how substituent effects can be leveraged to achieve selectivity for a particular biological target.
The substitution pattern on aryl rings attached to the pyrazole nucleus also has a significant impact. Ortho, meta, and para substitutions can lead to distinct effects on lipophilicity, binding affinity, and metabolic stability. ijrpr.com For instance, in a series of pyrazoline derivatives, the presence of a 3-chloro or 3-bromo substituent on the phenyl ring at position 3 enhanced antiamoebic activity compared to the unsubstituted phenyl ring. ajptonline.com Similarly, electron-releasing groups on aromatic rings at positions 3 and 5 were found to enhance antidepressant activity. ajptonline.com
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are indispensable tools for understanding how pyrazole-based ligands interact with their biological targets at the molecular level. researchgate.net These computational techniques allow researchers to predict the binding modes of derivatives within the active site of a target protein, providing insights that guide the design of more potent and selective inhibitors. nih.gov
For example, in the design of Rearranged during Transfection (RET) kinase inhibitors, molecular docking is used to predict how pyrazole derivatives orient themselves within the ATP-binding site. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues. nih.gov In one such study, docking of the most active compound of a pyrazole series into the active site of RET kinase revealed important interactions that were consistent with results from molecular dynamics simulations, confirming the stability of the binding pose. nih.gov
Docking studies have also been employed to screen pyrazole derivatives as potential inhibitors of other protein kinases, such as VEGFR-2, Aurora A, and CDK2. nih.gov These studies can predict binding affinities and identify which compounds are most likely to be potent inhibitors. For instance, a study docking 1H-pyrazole derivatives against these kinases identified compounds with minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol for VEGFR-2, Aurora A, and CDK2, respectively, suggesting their potential as inhibitors. nih.gov
In the context of PEX14-PEX5 protein-protein interaction (PPI) inhibitors, molecular docking suggested that the phenyl residue of a pyrazolo[4,3-c]pyridine hit compound occupied a tryptophan pocket on the PEX14 surface, while an indole (B1671886) moiety filled a phenylalanine hotspot. acs.org However, the initial structure-activity relationship for the solvent-exposed region could not be fully rationalized by docking alone, indicating the need for a combination of computational and experimental approaches. acs.org
Development of Chemical Probes for Biological Target Validation
Chemical probes are small molecules designed to selectively modulate a specific protein of interest, thereby enabling the study of its biological function and its validation as a potential drug target. nih.gov Pyrazole derivatives, due to their tunable properties and proven biological activities, are excellent candidates for development as chemical probes. chemrxiv.orgfigshare.com
The validation of meprins as drug targets, for example, requires highly potent and selective inhibitors to serve as chemical probes. chemrxiv.orgfigshare.comresearchgate.net While selective inhibitors for meprin β were known, those for meprin α had only modest activity or selectivity. chemrxiv.orgfigshare.com Through systematic optimization of a pyrazole-based scaffold, researchers were able to develop highly active inhibitors of meprin α with superior selectivity over meprin β. chemrxiv.orgfigshare.comresearchgate.net These compounds are suitable for use as chemical probes to further elucidate the specific roles of meprin α in various physiological and pathological processes. chemrxiv.orgfigshare.com
The development of a chemical probe is a significant undertaking that requires careful characterization and validation to ensure its use in biomedical research yields conclusive results. nih.gov The goal is to create a tool that allows for the confident interrogation of a biological target. nih.gov The successful development of pyrazole-based probes for meprins demonstrates the utility of this scaffold in creating such valuable research tools. chemrxiv.orgfigshare.com
Computational Tools in SAR Elucidation (e.g., ADMET Prediction for Drug-Likeness Assessment)
Computational tools are increasingly used to accelerate the drug discovery process by predicting the properties of novel compounds, thereby helping to prioritize candidates for synthesis and experimental testing. researchgate.net For pyrazole derivatives, these tools are employed to elucidate SAR and assess their drug-likeness. researchgate.net
One of the most important computational assessments is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.orgresearchgate.net ADMET prediction software can estimate a compound's pharmacokinetic and toxicity profile, which is crucial for determining its potential as a drug candidate. researchgate.netmdpi.com For example, in a study of tetra-substituted pyrazole derivatives, AdmetSAR software was used to predict their ADMET properties, which, combined with molecular docking, helped to identify two compounds with likely anti-tumor activity and low toxicity levels. researchgate.net
Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are another powerful computational tool. nih.gov These methods are used to build models that correlate the 3D structural features of a series of compounds with their biological activity. researchgate.net In a study of pyrazole derivatives as acetylcholinesterase inhibitors, a CoMSIA model was developed that showed high predictive power, and the resulting contour maps were used to guide the design of new, more potent compounds. researchgate.net
Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of pyrazole derivatives, such as their electron density, electrostatic potential, and frontier molecular orbital energies, which are related to their reactivity and stability. colab.ws These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the SAR of pyrazole derivatives and facilitate the rational design of new therapeutic agents. researchgate.net
Emerging Applications and Functional Materials Based on Pyrazole Derivatives
Design of Materials with Tunable Optical Properties
The unique electronic structure of the pyrazole (B372694) ring, characterized by its electron-rich nature and aromaticity, makes its derivatives highly suitable for applications in optics. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of their photophysical properties.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, frequency conversion, and data storage. Organic molecules with significant NLO properties typically possess a π-conjugated system flanked by electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.
The pyrazole nucleus can act as a component in such "push-pull" systems. Research into various pyrazole derivatives has demonstrated their potential as NLO materials. researchgate.netrsc.org For instance, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were identified as good candidates for NLO applications. researchgate.net The optical nonlinearity of these compounds was assessed in a chloroform (B151607) solution, highlighting their potential. Similarly, pyrazoline derivatives with electron-accepting groups have shown high NLO responses. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to investigate the structure-NLO property relationships in metal complexes of pyrazole ligands, such as those involving Pd(II), Ni(II), and Pt(II), further confirming the potential of this class of compounds in NLO material science. doi.orgmdpi.comeurjchem.com
| Compound/System | Key Finding | Significance |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Found to be good candidates for NLO applications in chloroform solution. researchgate.net | Demonstrates the fundamental suitability of the pyrazole scaffold for NLO materials. |
| Pyrazoline derivatives with electron-accepting groups | Exhibit high NLO responses dependent on functionalization. researchgate.net | Highlights the tunability of NLO properties through chemical modification. |
| Pd(II) complex with 3-Methyl-5-(trifluoromethyl) pyrazole | DFT studies explored its structure-NLO property relationships. doi.org | Shows the potential of metal-coordinated pyrazoles in enhancing NLO effects. |
| Thiophene-based pyrazole amides | Computational studies predicted a good NLO response for specific derivatives. mdpi.com | Illustrates the use of computational chemistry to screen for promising NLO materials. |
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. oup.com This property is central to the development of light-sensitive materials for applications like smart windows, optical memory, and molecular switches.
Several classes of pyrazole derivatives have been shown to exhibit photochromism. One prominent mechanism involves a photoinduced intramolecular hydrogen abstraction. For example, ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate turns from colorless to red upon UV irradiation in the solid state, a change that can be reversed by melting or dissolving the compound. oup.comconsensus.app Another mechanism observed in pyrazolone (B3327878) derivatives is the reversible enol-keto photoisomerization, often involving proton transfer through intra- and intermolecular hydrogen bonds. rsc.orgacs.orgfigshare.com Diarylethenes incorporating a pyrazole unit are another important class of photochromic materials, where reversible cyclization and cycloreversion reactions occur upon alternating irradiation with UV and visible light. cdnsciencepub.comresearchgate.net The introduction of a pyrazole unit into these systems can influence their optical and electrochemical properties. cdnsciencepub.com
| Photochromic Pyrazole System | Mechanism | Observed Change | Reference(s) |
| Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate | Intramolecular hydrogen abstraction | Colorless solid turns red upon 366-nm light irradiation. oup.comconsensus.app | oup.comconsensus.app |
| 1,3-Diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone | Enol-keto photoisomerization via proton transfer | Reversible color change in the solid state with excellent photostability. acs.orgfigshare.com | acs.orgfigshare.com |
| Diarylethenes with a pyrazole unit | Reversible cyclization/cycloreversion | Reversible color change in solution and polymer films upon UV/Vis irradiation. cdnsciencepub.comresearchgate.net | cdnsciencepub.comresearchgate.net |
| Tetracyanoquinodimethane and pyrazoles | Reaction in polar solvents | Formation of a novel photochromic system. emerald.com | emerald.com |
Fluorescent sensors are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte. rsc.orgresearchgate.net Pyrazole derivatives are excellent scaffolds for creating such sensors due to their chelating ability and versatile photophysical properties. rsc.orgrsc.org They have been successfully developed as "turn-on" fluorescent sensors, where fluorescence intensity increases significantly in the presence of the target analyte. rsc.orgrsc.orgsemanticscholar.org
A significant body of research focuses on pyrazole-based sensors for metal ions. nih.gov For instance, specific pyrazole derivatives have been designed to selectively detect biologically important and environmentally relevant metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgrsc.orgucla.edu The mechanism often involves the chelation of the metal ion by the pyrazole ligand, which blocks processes like photoinduced electron transfer (PET), leading to an enhancement of fluorescence. rsc.orgsemanticscholar.org The modular design of these sensors allows for fine-tuning of their selectivity and emission wavelengths. rsc.org While specific studies on 4-(1-Ethyl-1H-pyrazol-4-yl)phenol for pH sensing are not prominent, the general principle of using phenol-containing fluorophores for pH sensing is well-established, suggesting a potential avenue for its application.
| Pyrazole-Based Sensor | Target Analyte(s) | Sensing Principle | Key Observation | Reference(s) |
| Pyrazole 8 (unspecified structure) | Zn²⁺ / Cd²⁺ | "Turn-on" fluorescence | ~20-fold increase in emission at 480 nm with Zn²⁺. rsc.orgrsc.orgsemanticscholar.orgucla.edu | rsc.orgrsc.orgsemanticscholar.orgucla.edu |
| Pyrazole 9 (unspecified structure) | Fe³⁺ / Fe²⁺ | "Turn-on" fluorescence | ~30-fold increase in emission at 465 nm with Fe³⁺. rsc.orgrsc.orgsemanticscholar.orgucla.edu | rsc.orgrsc.orgsemanticscholar.orgucla.edu |
| Porphyrin-pyrazole conjugates | Zn²⁺, Cd²⁺, Hg²⁺ | Ratiometric fluorescence changes | Changes in emission spectra upon metal ion binding. acs.org | acs.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | CN⁻ | Chemosensor | Nanomolar detection of cyanide ions. mdpi.com | mdpi.com |
Role in Catalysis and Chemical Transformations
The nitrogen atoms in the pyrazole ring can coordinate to metal centers, making pyrazole derivatives versatile ligands in homogeneous and heterogeneous catalysis. nih.govnih.gov The resulting metal complexes have been shown to catalyze a wide range of chemical transformations. mdpi.comresearchgate.net
For example, dioxomolybdenum complexes supported on silica-coated magnetite nanoparticles have been used as efficient and recyclable catalysts for the synthesis of other pyrazole derivatives. rsc.org Similarly, ionic-liquid-based nano-magnetic catalysts incorporating pyrazole moieties have been developed for the high-yield synthesis of pyrano[2,3-c]pyrazoles. tandfonline.combohrium.com Copper(II) complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com Furthermore, the use of pyrazole ligands with titanium isopropoxide has been shown to greatly enhance the catalytic activity for the ring-opening polymerization of L-lactide. researchgate.net The ability to immobilize these catalysts on solid supports facilitates their recovery and reuse, aligning with the principles of green chemistry. rsc.orgchemmethod.com
| Catalyst System | Reaction Catalyzed | Key Features | Reference(s) |
| Dioxomolybdenum complex on Fe₃O₄@SiO₂ | Synthesis of pyrazole derivatives | Heterogeneous, easily separable, and reusable. rsc.org | rsc.org |
| Ionic-liquid-based nano-magnetic catalyst | Synthesis of pyrano[2,3-c] pyrazoles | High yields and short reaction times. tandfonline.com | tandfonline.com |
| Copper(II) salts with pyrazole-based ligands | Oxidation of catechol to o-quinone | Catalytic activity depends on ligand nature and counterion. mdpi.com | mdpi.com |
| Titanium isopropoxide with pyrazole ligands | Ring-opening polymerization of L-lactide | Significant enhancement of catalytic activity. researchgate.net | researchgate.net |
| Porous Carbon/Fe₃O₄ nanocomposite | Synthesis of pyranopyrazole derivatives | Efficient, solvent-free conditions, and catalyst is recoverable. chemmethod.com | chemmethod.com |
Chelating Agents for Metal Ion Extraction and Separation
The sp² hybrid nitrogen donor atoms of the pyrazole ring enable these compounds to act as effective chelating agents for a variety of metal ions. nih.gov This property is exploited in processes for the selective extraction, preconcentration, and separation of metals from aqueous solutions, which is important in analytical chemistry, environmental remediation, and hydrometallurgy. rsc.orgresearchgate.net
Pyrazole derivatives have been covalently immobilized on solid supports like silica (B1680970) gel to create sorbents for recovering heavy metal ions. rsc.orgresearchgate.net These materials have shown good selectivity for heavy metal ions over alkali ions, with a particularly high affinity for mercury. rsc.orgresearchgate.net In liquid-liquid extraction processes, N-donor pyrazole ligands have been used to extract toxic metals such as copper(II), cadmium(II), and lead(II) from aqueous solutions into an organic phase. arkat-usa.org Recently, a bidentate pyridine-pyrazole ligand was synthesized for the direct and selective extraction of nickel from the acidic leachate of laterite ore, demonstrating a synergistic effect that enhances separation from other impurity metals. bohrium.com
| Pyrazole-Based System | Application | Target Metal Ions | Key Finding | Reference(s) |
| Acyclic pyrazole derivatives on silica gel | Solid-liquid extraction | Heavy metals (especially Hg²⁺) | Good selectivity for heavy metals over alkali ions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| N-donor pyrazole ligands | Liquid-liquid extraction | Hg²⁺, Cu²⁺, Pb²⁺, Cd²⁺ | Extraction efficiency is affected by the ligand structure. arkat-usa.org | arkat-usa.org |
| Pyrazole-3-carbaldehyde on silica | Solid-liquid extraction | Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺ | High adsorption capacity, especially for Pb(II). nih.gov | nih.gov |
| Bidentate pyridine-pyrazole ligand (BPP) | Liquid-liquid extraction | Ni²⁺ | Synergistic effect improves selective separation of nickel from impurities. bohrium.com | bohrium.com |
Q & A
Q. What are the common synthetic routes for 4-(1-Ethyl-1H-pyrazol-4-yl)phenol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazole precursors and phenol derivatives. For example, stannous chloride-mediated reduction (e.g., in ethanol under reflux) is used to introduce amino groups into aromatic systems, as seen in analogous pyrazole-phenol syntheses . Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. Analytical HPLC or GC-MS should confirm purity (>95%) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use -NMR to identify aromatic protons (δ 6.5–8.0 ppm) and the ethyl group (triplet at δ 1.3–1.5 ppm for CH, quartet at δ 4.0–4.2 ppm for CH). -NMR distinguishes phenolic carbons (δ 150–160 ppm) and pyrazole carbons (δ 140–145 ppm). For regiochemical confirmation, NOESY or COSY can clarify spatial proximity of substituents .
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodological Answer : Refer to MSDS guidelines for phenolic compounds:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of toxic byproducts (e.g., HCl gas during acid-catalyzed steps).
- Neutralize acidic waste with bicarbonate before disposal .
Advanced Research Questions
Q. How can the Mannich reaction be optimized to synthesize this compound-based crown ethers?
- Methodological Answer : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 as the macrocyclic template. React this compound with formaldehyde and secondary amines (e.g., piperidine) under anhydrous conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Yield improvements (up to 98%) are achieved by microwave-assisted heating (60°C, 2 hr) .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., glycine transporters) using PyMOL for visualization. QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts can prioritize derivatives for synthesis. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. How do crystallographic studies resolve polymorphism in this compound complexes?
- Methodological Answer : Use SHELXL for structure refinement. Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion. Analyze Hirshfeld surfaces to identify H-bonding (O–H⋯N) and π-π interactions. Compare packing diagrams of polymorphs to correlate stability with intermolecular forces .
Q. What strategies mitigate byproduct formation during Friedel-Crafts alkylation of this compound?
- Methodological Answer : Employ Lewis acids (e.g., AlCl) in stoichiometric amounts at -20°C to suppress carbocation rearrangements. Use directing groups (e.g., nitro) on the phenol ring to enhance regioselectivity. Quench reactions with ice-cold water to isolate products before side reactions occur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
